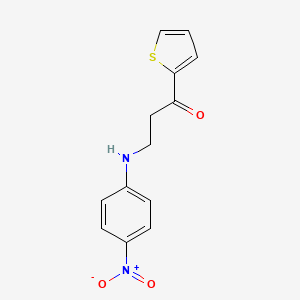
3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one is an organic compound that features a nitroaniline group attached to a thiophene ring through a propanone linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one typically involves the nitration of aniline derivatives followed by coupling with thiophene. One common method includes the nitration of aniline to form 4-nitroaniline, which is then reacted with thiophene-2-carboxaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions, forming different derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, and other reducing agents are commonly used.
Substitution: Reagents such as halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted thiophenes, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial and biological activities.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one involves its interaction with molecular targets through its nitro and thiophene groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and pathways. The thiophene ring provides stability and enhances the compound’s ability to interact with various targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroaniline: Shares the nitroaniline group but lacks the thiophene ring, making it less versatile in certain applications.
3-Nitroaniline: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
2,4,6-Trinitrotoluene (TNT): Contains multiple nitro groups, making it highly explosive and used primarily in military applications.
Uniqueness
3-(4-Nitroanilino)-1-thiophen-2-ylpropan-1-one is unique due to its combination of a nitroaniline group and a thiophene ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
IUPAC Name |
3-(4-nitroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(13-2-1-9-19-13)7-8-14-10-3-5-11(6-4-10)15(17)18/h1-6,9,14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVVXVGEDXFFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![11-[(6-Methyl-4-oxochromen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5134811.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5134813.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-4-penten-1-yl)-4-methoxybenzamide](/img/structure/B5134819.png)
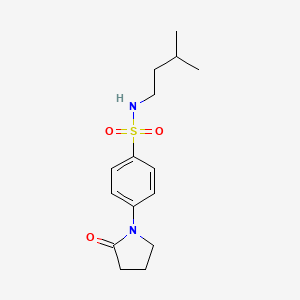
![N-{2-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5134827.png)
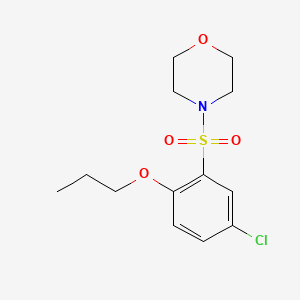
![5-{3-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134852.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5134859.png)
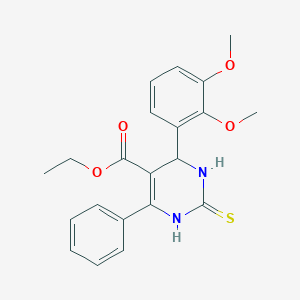

![Ethyl 4-[(4-chlorobenzoyl)amino]-5-formyl-2-methylthiophene-3-carboxylate](/img/structure/B5134874.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5134881.png)
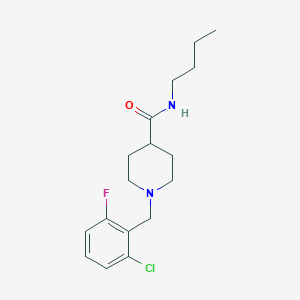
![Ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate](/img/structure/B5134908.png)
